molecular formula C14H11NO4 B14393296 3-Amino-2-(2-hydroxybenzoyl)benzoic acid CAS No. 89646-24-2

3-Amino-2-(2-hydroxybenzoyl)benzoic acid

Cat. No.: B14393296
CAS No.: 89646-24-2
M. Wt: 257.24 g/mol
InChI Key: UEBKJFKETXTBQM-UHFFFAOYSA-N
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Description

3-Amino-2-(2-hydroxybenzoyl)benzoic acid is a benzoic acid derivative featuring an amino group at the 3-position and a 2-hydroxybenzoyl moiety at the 2-position of the benzene ring. This structural arrangement confers unique physicochemical properties, such as intramolecular hydrogen bonding between the hydroxyl and carbonyl groups, which may influence solubility, stability, and biological activity.

Properties

CAS No.

89646-24-2

Molecular Formula

C14H11NO4

Molecular Weight

257.24 g/mol

IUPAC Name

3-amino-2-(2-hydroxybenzoyl)benzoic acid

InChI

InChI=1S/C14H11NO4/c15-10-6-3-5-9(14(18)19)12(10)13(17)8-4-1-2-7-11(8)16/h1-7,16H,15H2,(H,18,19)

InChI Key

UEBKJFKETXTBQM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=C(C=CC=C2N)C(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-(2-hydroxybenzoyl)benzoic acid can be achieved through several methods. One common approach involves the nitration of 2-hydroxybenzoic acid, followed by reduction to introduce the amino group. The reaction conditions typically involve the use of a nitrating agent such as nitric acid, followed by catalytic hydrogenation using a palladium/carbon catalyst under hydrogen pressure .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-(2-hydroxybenzoyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amino alcohols .

Scientific Research Applications

3-Amino-2-(2-hydroxybenzoyl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-2-(2-hydroxybenzoyl)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Key Structural Features

The compound’s ortho-substituted hydroxybenzoyl group distinguishes it from other benzoic acid derivatives. Below is a structural comparison with analogs:

Table 1: Structural Comparison of Benzoic Acid Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol)
3-Amino-2-(2-hydroxybenzoyl)benzoic acid 3-amino, 2-(2-hydroxybenzoyl) C₁₄H₁₁NO₄ 265.24
2-(4-Amino-2-hydroxybenzoyl)benzoic acid 4-amino, 2-hydroxybenzoyl C₁₄H₁₁NO₄ 265.24
3-Amino-4-hydroxybenzoic acid 3-amino, 4-hydroxy C₇H₇NO₃ 153.13
2-Amino-3-formylbenzoic acid 2-amino, 3-formyl C₈H₇NO₃ 165.15

Key Observations :

  • The position of substituents significantly impacts properties. For example, 3-Amino-4-hydroxybenzoic acid (mp 208°C) has higher thermal stability than many analogs due to intermolecular hydrogen bonding .
  • The hydroxybenzoyl group in the target compound may enhance π-π stacking interactions, influencing crystallinity and solubility .

Physicochemical Properties and Solubility

Extraction and Diffusivity

Benzoic acid derivatives exhibit varying extraction rates and diffusivities based on substituents. For instance:

  • Benzoic acid and phenol are extracted rapidly (>98% in <5 minutes) due to high distribution coefficients (logP ~1.9–2.1), while acetic acid is slower due to lower hydrophobicity .
  • Effective diffusivity in membrane phases follows: benzoic acid > acetic acid > phenol . The target compound’s hydroxybenzoyl group may reduce diffusivity compared to unsubstituted benzoic acid due to increased molecular size.

Table 2: Comparative Solubility Parameters

Compound Name logP (Predicted) Aqueous Solubility (mg/mL)
This compound 1.5–2.0* ~0.1–0.5*
Benzoic acid 1.87 3.4
3-Amino-4-hydroxybenzoic acid 0.98 1.2

*Predicted based on substituent contributions.

Quantitative Structure-Toxicity Relationship (QSTR)

A QSTR model for 57 benzoic acid derivatives identified 0JA (zero-order connectivity index), 1JA (first-order index), and JB (cross-factor) as critical predictors of oral LD₅₀ in mice . For example:

  • Higher 0JA values correlate with increased toxicity due to enhanced molecular branching.
  • The target compound’s JB value (hypothetical: 0JA × 1JA = 8.07) would predict an LD₅₀ of ~1,200 mg/kg, aligning with training set averages .

Endocrine Disruption Potential

Analogous compounds, such as 2-(4-(diethylamino)-2-hydroxybenzoyl)benzoic acid, have been tested for estrogenic/androgenic activity.

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